MAGE-1 (268-282)
Description
MAGE-1 (Melanoma-Associated Antigen 1) is a cancer-testis antigen (CTA) first identified in melanoma . It is encoded by the MAGE-A1 gene and is characterized by its restricted expression in normal tissues (primarily testes) and aberrant re-expression in various malignancies, including breast cancer , hepatocellular carcinoma (HCC) , gliomas , and gastric cancer .
Key Features of MAGE-1 (268-282):
- Immunogenicity: Elicits CTL responses in HLA-A1-positive patients .
- Prognostic Significance: Correlates with tumor size, lymph node involvement, and histological grade in breast cancer and high-grade astrocytomas .
- Detection Methods: Expressed variably depending on the technique (e.g., 64.5% by RT-PCR in HCC vs. 80% by Western blot ).
Properties
sequence |
PRALAETSYVKVLEY |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 1 (268-282); MAGE-1 (268-282) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
MAGE-1 belongs to the MAGE family of CTAs, which includes over 40 members (e.g., MAGE-3, MAGE-4, GAGE, BAGE). Below is a detailed comparison with structurally and functionally related antigens:
Table 1: Expression Profiles of MAGE-1 and Similar CTAs Across Cancers
*Varies by cancer: 30.1% in breast (IHC) , 64.5% in HCC (RT-PCR) , 80% in HCC (WB) .
†55.8% in gliomas (RT-PCR) , 60% in HCC (WB) .
‡MAGE-4a/4b peptides show 52–63% inhibition in HLA-B44 binding, outperforming MAGE-1 (22–63%) .
Table 2: Functional and Prognostic Differences
Key Findings from Comparative Studies
MAGE-1 vs. MAGE-3 in HCC :
- MAGE-1 protein is expressed in 80% of HCCs by Western blot, while MAGE-3 is detected in 60% .
- RT-PCR shows lower sensitivity for MAGE-1 (64.5%) compared to Western blot , highlighting methodological impacts on detection .
MAGE-1 vs.
MAGE-1 vs. MAGE-4 in HLA Binding: MAGE-1 decapeptides inhibit HLA-B44 binding by 63%, compared to 22% for nonapeptides. MAGE-4a/4b peptides show intermediate efficiency (52–63%) .
MAGE-1 vs.
Methodological Considerations
- IHC vs. Molecular Techniques : MAGE-1 nuclear/cytoplasmic expression in breast cancer is detectable via IHC , but RT-PCR and Western blot offer higher sensitivity in HCC .
- Tumor Heterogeneity: MAGE-1 expression in melanoma and gliomas is focal and varies with tumor grade .
Clinical Implications
- Immunotherapy: MAGE-1’s HLA-A1 restriction makes it suitable for vaccine development in melanoma and breast cancer .
- Biomarker Limitations: While MAGE-1 correlates with tumor progression, its prognostic value is cancer-specific (e.g., irrelevant in gastric cancer survival ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
